(4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
Properties
IUPAC Name |
(4,6-dimethoxy-1-methylindol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-25-20-10-14(28-2)11-22(29-3)16(20)12-21(25)23(27)26-9-8-19-17(13-26)15-6-4-5-7-18(15)24-19/h4-7,10-12,24H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNWPTCBEUSHHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridoindole moieties separately, followed by their coupling to form the final product. Key steps include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyridoindole Moiety: This involves the cyclization of appropriate precursors, often using palladium-catalyzed coupling reactions.
Coupling Reaction: The final step involves the coupling of the two moieties using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or pyridoindole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting various diseases.
Biological Studies: Investigating its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.
Chemical Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups: The target’s 4,6-dimethoxy groups contrast with electron-withdrawing substituents (e.g., fluoro, trifluoromethyl) in analogs , which may alter solubility and target interactions. Steric Considerations: The 1-methyl group on the indole moiety introduces steric hindrance absent in compounds like the 6-dimethylamino analog .
Synthetic Routes: Chromatography: Most analogs employ purification via HPLC-MS or silica gel chromatography , suggesting the target compound likely requires similar methods. Heterocycle Coupling: The methanone bridge is typically formed via acid coupling reactions (e.g., GP1 in ), a method applicable to the target .
Spectral Data :
Biological Activity
The compound (4,6-dimethoxy-1-methyl-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule characterized by its indole and pyridoindole structures. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on various research findings.
Chemical Structure and Properties
This compound features multiple functional groups that enhance its biological interactions:
- Indole Core : Known for its role in various biological activities.
- Methoxy Substituents : These groups may facilitate hydrogen bonding and hydrophobic interactions with biological targets.
The molecular formula is with a molecular weight of 415.48 g/mol .
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
Studies have shown that indole derivatives can possess significant anticancer properties. For instance:
- Mechanism of Action : Indole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways such as the caspase cascade .
- Case Study : A related study demonstrated that pyrazinoindoles exhibited anti-cancer activity by targeting melatonin and adenosine receptors, suggesting a potential pathway for the compound under discussion .
Neuropsychiatric Effects
Indoles are also being explored for their neuropsychiatric effects:
- Receptor Interaction : Some derivatives have been identified as partial agonists at serotonin receptors, indicating potential use in treating mood disorders .
- Research Findings : In vivo studies showed promising results for similar compounds in alleviating symptoms of anxiety and depression .
Anti-inflammatory Properties
The compound's structural features may confer anti-inflammatory properties:
- cGAS Inhibition : Related pyridoindole derivatives have been identified as inhibitors of human cGAS, which plays a crucial role in autoimmune responses . This suggests that the compound may also modulate inflammatory pathways.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- N-Alkylation/Cyclization : This approach helps in constructing the indole core.
- Metal-Catalyzed Reactions : These reactions facilitate the formation of complex structures .
Understanding the SAR is crucial for predicting biological activity:
- Similar Compounds : Research on structurally related indoles has shown that methoxy substitutions often enhance bioactivity through improved receptor binding .
Interaction Studies
To elucidate the biological mechanisms further, interaction studies are essential:
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study binding affinities with target proteins.
| Interaction Study Method | Description |
|---|---|
| SPR | Measures binding kinetics and affinities. |
| ITC | Analyzes thermodynamics of binding interactions. |
Q & A
Q. Optimization Strategies :
- Use NaBH₄ for selective reduction of intermediates to avoid side products .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography .
Q. Table 1: Synthesis Yields Under Varied Conditions
| Step | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃/DCM | 0–25°C | 76–85 | |
| Fischer Cyclization | BF₃·Et₂O/Acetic Acid | Reflux | 85–93 | |
| Reduction | NaBH₄/THF | RT | 90 |
Which spectroscopic techniques are critical for structural validation?
Basic Research Question
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methoxy groups at C4/C6, methyl at N1). Look for characteristic indole NH signals (δ 10–12 ppm) and aromatic protons .
- HR-MS : Validate molecular weight (e.g., [M+H]⁺ for C₂₄H₂₅N₂O₃: calculated 413.1865, observed 413.1868) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
What safety protocols are recommended for handling this compound?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- First Aid :
- Skin Contact : Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer artificial respiration if necessary .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Replicate Studies : Control variables such as solvent (DMSO vs. saline), cell lines, and assay protocols (e.g., MIC values for antimicrobial activity) .
- Dose-Response Analysis : Perform IC₅₀ comparisons using standardized assays (e.g., MTT for cytotoxicity) .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., substituent effects on indole rings) to identify trends .
What computational methods predict target interactions and pharmacokinetics?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to MAPK or ergosterol biosynthesis enzymes. Set grid parameters to 25 ų around active sites .
- ADMET Prediction :
- SwissADME : Calculate logP (<5) and topological polar surface area (TPSA <140 Ų) for blood-brain barrier penetration .
- Proto-X : Simulate CYP450 metabolism to identify potential toxic metabolites .
Q. Table 2: Predicted ADMET Properties
| Parameter | Value | Reference |
|---|---|---|
| logP | 3.2 | |
| Caco-2 Permeability | 25.6 × 10⁻⁶ cm/s | |
| % Human Oral Absorption | 82% |
How do structural modifications influence pharmacokinetics?
Advanced Research Question
- Methoxy Group Replacement : Replacing 4,6-dimethoxy with halogen atoms (e.g., Cl) increases lipophilicity (logP +0.5) but may reduce solubility .
- Pyridoindole Ring Saturation : Hydrogenating the tetrahydro-pyrido ring enhances metabolic stability (t₁/₂ increase by 2.5×) but reduces target affinity .
- Methyl Group Position : N1-methyl vs. C3-methyl alters steric hindrance, impacting binding to H1/H4 histamine receptors .
Q. Methodology :
- Synthesize analogs via Suzuki coupling or reductive amination .
- Compare pharmacokinetic profiles using in vitro microsomal assays and in vivo PK studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
